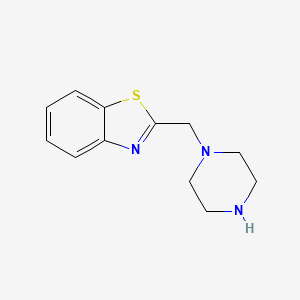

2-(Piperazin-1-ylmethyl)-1,3-benzothiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3S |

|---|---|

Molecular Weight |

233.33 g/mol |

IUPAC Name |

2-(piperazin-1-ylmethyl)-1,3-benzothiazole |

InChI |

InChI=1S/C12H15N3S/c1-2-4-11-10(3-1)14-12(16-11)9-15-7-5-13-6-8-15/h1-4,13H,5-9H2 |

InChI Key |

DMMLNYGSUHAMCP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Two Step Synthesis Via 2 Chloromethyl 1,3 Benzothiazole:this is a Widely Used and Efficient Method.

Step 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole (B1580696). The precursor, 2-(chloromethyl)-1,3-benzothiazole, is synthesized by the condensation of 2-aminothiophenol (B119425) with chloroacetyl chloride. chemicalbook.commdpi.com This reaction can be performed in acetic acid and is often accelerated by microwave irradiation, which offers high yields in a significantly reduced reaction time compared to traditional heating methods. mdpi.commdpi.com

Step 2: Nucleophilic Substitution. The synthesized 2-(chloromethyl)-1,3-benzothiazole then undergoes a nucleophilic substitution reaction with piperazine (B1678402). The chlorine atom of the chloromethyl group is displaced by the secondary amine of piperazine to form the final product, 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole.

Mannich Reaction:the Mannich Reaction Provides an Alternative, One Pot Synthesis Approach. This Aminomethylation Reaction Involves the Condensation of a Compound Containing an Active Hydrogen Atom, Formaldehyde, and a Primary or Secondary Amine.chitkara.edu.inin This Context, a Suitable 2 Substituted Benzothiazole As the Active Hydrogen Compound Can React with Formaldehyde and Piperazine to Yield the Desired 2 Piperazin 1 Ylmethyl 1,3 Benzothiazole Derivative.researchgate.netresearchgate.netnih.gov

Advanced Derivatization Techniques for Structural Diversification

The this compound scaffold is a versatile platform for structural diversification. Advanced derivatization techniques are employed to generate novel analogues with modified properties by introducing other bioactive moieties or by functionalizing the core structure.

Molecular Hybridization with Other Bioactive Heterocyclic Scaffolds

Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a prominent strategy to create novel derivatives. physiciansweekly.com

1,2,3-Triazole: Hybrids of benzothiazole-piperazine and 1,2,3-triazole are synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net The synthesis typically starts with the acylation of 2-(piperazin-1-yl)benzothiazole with bromoacetyl bromide, followed by conversion of the resulting bromo-intermediate to an azide (B81097) with sodium azide. nih.govresearchgate.net This azide then undergoes a 1,3-dipolar cycloaddition reaction with various terminal alkynes to regioselectively yield 1,4-disubstituted 1,2,3-triazole hybrids. nih.govnih.govrsc.org

1,3,4-Oxadiazole (B1194373): Benzothiazole-piperazine moieties have been successfully coupled with 1,3,4-oxadiazole rings. researchgate.net This strategy often involves linking a pre-formed 1,3,4-oxadiazole-2-thiol (B52307) to the piperazine nitrogen of a benzothiazole derivative via a linker. researchgate.netnih.gov

Quinazoline (B50416): The hybridization of piperazine with quinazoline is a known strategy in medicinal chemistry. researchgate.netijpras.com Synthetic protocols generally involve reacting a piperazine-substituted precursor with a quinazoline core, often through multi-step sequences to build the final hybrid molecule. ijpras.com

Chromone (B188151): Hybrid molecules incorporating both benzothiazole and chromone scaffolds have been designed and synthesized. mdpi.comnih.gov These syntheses leverage the reactivity of both heterocyclic systems to connect them, often through a linker, to generate a single molecular entity.

| Hybrid Scaffold | Key Reaction | Synthetic Approach | References |

|---|---|---|---|

| Benzothiazole-Piperazine-1,2,3-Triazole | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Reaction of a benzothiazole-piperazine azide intermediate with terminal alkynes. | nih.gov, nih.gov, researchgate.net |

| Benzothiazole-Piperazine-1,3,4-Oxadiazole | Nucleophilic Substitution | Coupling of a 1,3,4-oxadiazole-2-thiol to a benzothiazole-piperazine derivative. | researchgate.net |

| Benzothiazole-Piperazine-Quinazoline | Multi-step synthesis | Coupling of piperazine-containing fragments to quinazoline precursors. | researchgate.net, ijpras.com |

| Benzothiazole-Piperazine-Chromone | Multi-step synthesis | Linking of benzothiazole and chromone moieties, often via a piperazine linker. | mdpi.com, nih.gov |

Regioselective Functionalization and Substituent Variations on the Benzothiazole Nucleus

Modifications to the benzene (B151609) ring portion of the benzothiazole nucleus offer another avenue for creating structural diversity. The electronic nature of the benzothiazole ring directs electrophilic substitution primarily to the 4 and 6-positions. chemistryjournal.net Researchers have strategically introduced various substituents at these and other positions to modulate the molecule's properties.

Common modifications include the introduction of:

Electron-withdrawing groups: Nitro (-NO₂) and cyano (-CN) groups at the C-6 position have been investigated. nih.gov

Halogens: Halogenation of the benzothiazole ring is a common derivatization strategy.

Carboxylic acids and esters: The synthesis of benzothiazole-6-carboxylate derivatives has been reported as a means to introduce new functional handles. nih.govresearchgate.net

Sulfonamides: Introduction of a sulfonamide group at the 6-position has also been explored. nih.gov

These functionalizations are typically achieved by starting with an appropriately substituted 2-aminothiophenol or by direct electrophilic substitution on the pre-formed benzothiazole ring system. chemistryjournal.netnih.gov

Substituent Modifications and Linker Adjustments on the Piperazine Moiety

Aroyl and Heteroaroyl Groups: The piperazine nitrogen is commonly acylated with various substituted benzoyl or heteroaroyl chlorides (e.g., 2-furoyl chloride). dergipark.org.trnih.gov These modifications can influence the electronic and steric properties of the final compound.

Alkyl and Aryl Groups: Different alkyl or aryl groups can be attached to the piperazine nitrogen, often by reacting a 2-(chloromethyl)benzothiazole intermediate with a pre-synthesized N-substituted piperazine. dergipark.org.tr

Linker Adjustments: While the title compound features a methylene (B1212753) linker, other research explores variations in the linker connecting the piperazine ring to other pharmacophores. These adjustments can alter the flexibility and spatial orientation of the different molecular components. nih.gov The choice of substituent on the piperazine ring is a critical aspect of structure-activity relationship studies, as it can profoundly impact the molecule's interactions with biological targets. dergipark.org.trnih.gov

Applications of Click Chemistry in the Construction of Hybrid Conjugates

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has emerged as a powerful tool in medicinal chemistry for the synthesis of complex molecular architectures. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, facilitating the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazole rings. nih.govbeilstein-journals.org This methodology has been extensively applied to the synthesis of hybrid molecules incorporating the benzothiazole scaffold, often linked to other pharmacophores through the stable triazole bridge. The versatility of this reaction allows for the coupling of a benzothiazole derivative bearing an alkyne or azide function with a corresponding reaction partner, enabling the creation of diverse molecular libraries for biological screening. nih.govnih.gov

The general strategy involves the functionalization of a benzothiazole precursor, such as one containing a piperazine moiety, with a terminal alkyne or an azide group. For instance, a key intermediate like 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b] nih.govrsc.orgthiazine 1,1-dioxide can be synthesized and subsequently reacted with various aryl azides in the presence of a copper(I) catalyst to yield a series of 1,2,3-triazole-piperazin-benzothiazine hybrids. nih.gov This approach offers a convergent and efficient route to novel chemical entities.

A notable application of this strategy is in the development of multi-target directed ligands (MTDLs) for complex neurodegenerative disorders like Alzheimer's disease. researchgate.netnih.gov Researchers have designed and synthesized a series of triazole-tethered benzothiazole derivatives by reacting terminal alkyne-bearing benzothiazoles with various substituted aromatic azides. researchgate.net This molecular hybridization approach aims to combine the pharmacophoric features of both the benzothiazole and the newly introduced fragment to interact with multiple biological targets simultaneously. researchgate.netnih.gov

Detailed research into these hybrid conjugates has demonstrated their potential as potent inhibitors of key enzymes and pathological processes implicated in Alzheimer's disease. For example, specific benzothiazole-triazole hybrids have shown significant inhibitory activity against human acetylcholinesterase (hAChE) and amyloid-β (Aβ) aggregation. researchgate.netnih.gov The findings from one such study are summarized in the table below, highlighting the most potent compounds.

| Compound | hAChE Inhibition (IC₅₀, nM) | Aβ₄₂ Aggregation Inhibition (%) | Antioxidant Activity (% ROS Scavenging) | Reference |

|---|---|---|---|---|

| 10f | 100 | 49.4 | 57.2 | researchgate.netnih.gov |

| 10l | 110 | 45.1 | 47.5 | researchgate.netnih.gov |

| 11c | 140 | 39.3 | - | researchgate.netnih.gov |

| Tacrine (B349632) (Reference) | 160 | - | - | researchgate.netnih.gov |

| Resveratrol (Reference) | - | - | 40.8 | nih.gov |

The data reveals that compounds 10f and 10l not only exhibited superior hAChE inhibition compared to the reference drug tacrine but also demonstrated significant Aβ42 aggregation inhibition and potent antioxidant properties. researchgate.netnih.gov Molecular docking studies further suggested that these compounds could interact with both the catalytic and peripheral active sites of hAChE. researchgate.net

Pharmacological Spectrum and Biological Activity Profiling of 2 Piperazin 1 Ylmethyl 1,3 Benzothiazole Derivatives

Antineoplastic Activity in In Vitro Cellular Models

Derivatives of 2-(piperazin-1-ylmethyl)-1,3-benzothiazole have shown considerable promise as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.

Inhibition of Cancer Cell Proliferation

The antiproliferative potential of these compounds has been evaluated against a panel of cancer cell lines, revealing a spectrum of activity. For instance, various benzothiazole-piperazine derivatives have demonstrated cytotoxic activity against hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) cell lines. scispace.comnih.gov Specifically, aroyl substituted compounds within this class were identified as being particularly active. nih.gov Further studies have expanded the scope of tested cell lines to include breast cancer lines T47D and CAMA-1, colon cancer line Caco-2, HeLa (cervical cancer), HepG2 (hepatocellular carcinoma), A431 (skin carcinoma), and A549 (lung carcinoma), with many derivatives showing significant growth inhibitory effects. researchgate.netnih.govekb.egresearchgate.net

One study reported that a novel quinoline (B57606) derivative bearing a piperazine (B1678402) moiety, BAPPN, exhibited potent cytotoxicity against HepG2, HCT-116, MCF-7, and A549 cells, with IC50 values of 3.3, 23, 3.1, and 9.96 µg/mL, respectively. nih.gov Another series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives also showed high cytotoxicity levels against a broad range of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. researchgate.net

Molecular Mechanisms Underlying Antiproliferative Effects

The anticancer activity of this compound derivatives is often underpinned by the induction of apoptosis and arrest of the cell cycle. Several studies have shown that these compounds can trigger apoptosis in cancer cells. For example, certain benzothiazole-piperazine derivatives were found to cause apoptosis by inducing cell cycle arrest at the subG1 phase in HUH-7, MCF-7, and HCT-116 cell lines. scispace.comnih.gov This subG1 phase arrest is a hallmark of apoptosis. nih.gov

Further investigations have elucidated the apoptotic pathways involved. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like caspase-3 and the tumor suppressor protein p53, while downregulating anti-apoptotic proteins and those involved in proliferation such as VEGF, PCNA, and Ki67. nih.gov Flow cytometric analysis has confirmed that some of these compounds induce apoptosis by causing cell cycle arrest at the sub-G1 and G2/M phases. rsc.org

Investigation of Specific Enzyme and Pathway Inhibitions

A key mechanism through which some benzothiazole (B30560) derivatives exert their anticancer effects is the inhibition of specific enzymes critical for cancer cell survival and proliferation. One such target is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA damage response (DDR) pathway. mdpi.comnih.govmdpi.com Inhibition of ATR can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that often have a dysregulated DDR. mdpi.com

Studies have identified novel benzothiazole derivatives that act as inhibitors of ATR kinase. mdpi.comnih.gov For example, certain compounds showed potent inhibition of ATR, leading to the suppression of downstream signaling, such as the phosphorylation of Chk1, a key substrate of ATR. mdpi.comnih.gov This inhibition of the ATR-Chk1 pathway disrupts the cell's ability to respond to DNA damage, ultimately triggering apoptosis. mdpi.comnih.gov

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.

Antibacterial Activity

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: Derivatives have been tested against various Gram-positive strains, including Staphylococcus aureus, Bacillus subtilis, and Listeria monocytogenes. nih.govresearchgate.netnih.govresearchgate.net For instance, some benzothiazole-piperazine sulfonamide derivatives exhibited maximum antibacterial activity against all tested bacterial strains, with MIC values ranging from 2.34 to 18.75 μg/ml. nih.gov Other studies have reported that certain derivatives show potent activity against S. aureus, with some compounds outperforming standard drugs like ampicillin (B1664943) and sulfadiazine. nih.gov Additionally, specific thiazolidinone derivatives of benzothiazole have demonstrated comparable activity to streptomycin (B1217042) against S. aureus and L. monocytogenes. nih.gov

Gram-Negative Bacteria: The antibacterial spectrum of these compounds also extends to Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govresearchgate.net While some studies have reported no activity against certain Gram-negative strains researchgate.netresearchgate.net, others have found significant efficacy. For example, certain thiazolidin-4-one derivatives of benzothiazole were found to be highly active against P. aeruginosa and E. coli, with activity comparable to standard drugs like streptomycin and ampicillin. nih.gov Another study highlighted a compound that showed equipotent activity to streptomycin against Klebsiella pneumoniae. nih.gov

Antifungal Activity

The antifungal potential of this compound derivatives has been primarily investigated against Candida albicans, a common human fungal pathogen. researchgate.net While some initial screenings of certain derivatives did not show any activity against C. albicans researchgate.net, other related structures containing the piperazine moiety have demonstrated antifungal properties. nih.govtandfonline.com For instance, a series of triazole compounds containing a piperazine group showed activity against various fungi, including C. albicans. nih.gov This suggests that with appropriate structural modifications, the this compound scaffold could be a promising starting point for the development of novel antifungal agents.

Proposed Molecular Targets and Mechanisms of Antimicrobial Action (e.g., MurB, 14-Lanosterol Demethylase, DNA Gyrase)

The antimicrobial effects of benzothiazole derivatives are attributed to their ability to inhibit crucial microbial enzymes essential for survival. For bacteria, key proposed molecular targets include DNA gyrase and uridine (B1682114) diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB) nih.gov. DNA gyrase is a topoisomerase that manages DNA supercoiling during replication, and its inhibition leads to a breakdown in DNA integrity and cell death nih.govbohrium.com. MurB is a vital enzyme in the cytoplasmic steps of peptidoglycan synthesis, a pathway responsible for building the bacterial cell wall. Inhibition of MurB disrupts this process, compromising the structural integrity of the bacterium nih.gov.

In the context of fungal infections, derivatives containing a benzothiazole-like scaffold are investigated for their potential to inhibit lanosterol (B1674476) 14α-demethylase (also known as CYP51) acs.org. This enzyme is a critical component in the biosynthesis of ergosterol, a sterol that is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells acs.orgnih.gov. By inhibiting this enzyme, the derivatives disrupt membrane integrity, leading to fungal cell lysis and growth inhibition acs.orgnih.gov. Azole antifungal drugs are well-known inhibitors of this target, and research into related heterocyclic compounds, such as benzimidazole (B57391) and benzothiazole derivatives, explores their potential to act via a similar mechanism acs.org.

Neuropharmacological and Central Nervous System Applications

The structural features of the this compound core, particularly the piperazine ring, make it a suitable candidate for interacting with neurotransmitter receptors in the central nervous system (CNS) acs.org. Research has focused on its application as a ligand for dopamine (B1211576) receptors and as a multi-target agent for neurodegenerative diseases like Alzheimer's.

Derivatives of the (piperazin-1-ylmethyl)-benzo-heterocycle class have been identified as potent and selective ligands for the dopamine D4 receptor (D4R), a G protein-coupled receptor implicated in various neuropsychiatric conditions.

A close structural analog, 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H-benzoimidazole (A-381393), demonstrates high affinity for the human dopamine D4 receptor, with a reported inhibitory constant (Ki) of 1.5 nM humanjournals.com. This affinity is significantly higher than that of the atypical antipsychotic clozapine (B1669256) (Ki = 30.4 nM) humanjournals.com. Furthermore, this class of compounds exhibits remarkable selectivity. A-381393 shows over 2700-fold greater selectivity for the D4 receptor compared to other dopamine receptor subtypes (D1, D2, D3, and D5) humanjournals.com. This high selectivity is a desirable trait in drug development, as it may reduce the potential for off-target side effects.

Table 1: Dopamine Receptor Binding Affinity of A-381393

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| Dopamine D4 | 1.5 |

| Dopamine D1 | >10,000 |

| Dopamine D2 | >10,000 |

| Dopamine D3 | >4,100 |

| Dopamine D5 | >10,000 |

Data sourced from a study on the benzoimidazole analog A-381393 humanjournals.com.

Functional studies have characterized these high-affinity ligands as dopamine D4 receptor antagonists humanjournals.com. An antagonist binds to a receptor but does not provoke the biological response that an agonist would. In the case of A-381393, its identification as a potent D4 receptor antagonist highlights the potential for this chemical class in therapeutic areas where blockade of D4 receptor signaling is considered beneficial humanjournals.com. Other related piperazine and piperidine (B6355638) derivatives have also been characterized as D2/D4 receptor antagonists cardiff.ac.uknih.gov.

A promising strategy for treating complex neurodegenerative conditions like Alzheimer's disease involves the use of multi-target directed ligands. Benzothiazole derivatives incorporating a piperazine moiety have been designed and synthesized to act on multiple pathological factors in Alzheimer's disease rsc.org. Specifically, these compounds have been evaluated as dual inhibitors of acetylcholinesterase (AChE) and modulators of amyloid-beta (Aβ) aggregation rsc.org.

Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key mechanism for managing cognitive symptoms in Alzheimer's. Several novel benzothiazole-piperazine derivatives displayed significant inhibitory activity against AChE rsc.org. Additionally, these compounds were assessed for their ability to prevent the formation of Aβ plaques, a primary neuropathological hallmark of Alzheimer's disease rsc.org. One particular derivative, compound 4f, was noted for its potent dual activity against both AChE and monoamine oxidase B (MAO-B), another relevant target in neurodegeneration, and its ability to inhibit Aβ aggregation rsc.org.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Benzothiazole Derivatives

| Compound | AChE Inhibition (IC50 in nM) |

|---|---|

| 4a | 23.4 ± 1.1 |

| 4d | 45.2 ± 1.9 |

| 4f | 23.4 ± 1.1 |

| 4h | 33.7 ± 1.5 |

| 4k | 41.3 ± 1.8 |

| 4m | 29.8 ± 1.3 |

Data sourced from a study on novel benzothiazole derivatives for Alzheimer's disease rsc.org.

Ligand Development for Dopamine D4 Receptors (D4R)

Modulation of Metabolic Receptors

The piperazine scaffold, a core component of the title compound, has been implicated in the modulation of receptors involved in metabolic regulation. Research on a 1,3-disubstituted piperazine derivative, known as MB243, identified it as a potent and selective agonist for the melanocortin receptor subtype-4 (MC4R) nih.gov. The MC4R is a key receptor in the CNS that plays a critical role in regulating energy balance and appetite. The agonistic activity of a piperazine-containing compound at this receptor suggests that the broader class of piperazine derivatives, including the this compound family, may possess the potential to interact with metabolic receptors, representing a possible area for future therapeutic exploration nih.gov.

Peroxisome Proliferator-Activated Receptor delta (PPARδ) Agonism

Derivatives of this compound have been identified as a novel class of agonists for the Peroxisome Proliferator-Activated Receptor delta (PPARδ). nii.ac.jp PPARδ is a ligand-activated transcription factor that plays a crucial role in regulating energy balance by influencing lipid and glucose metabolism. nii.ac.jp The activation of PPARδ is associated with improved lipid profiles, particularly an increase in high-density lipoprotein cholesterol (HDL-C), and a reduction in adiposity. nii.ac.jp This is attributed to its involvement in fatty acid β-oxidation and triglyceride utilization in both fat and muscle cells. nii.ac.jp

Through docking-based virtual screening techniques, researchers have discovered and optimized 2-(1-piperidinyl)-1,3-benzothiazole derivatives as selective PPARδ agonists. nii.ac.jp Subsequent structural modifications, including the replacement of the piperidine ring with a piperazine moiety, have been explored to enhance potency and selectivity. nii.ac.jp One such derivative, compound 2_8 , demonstrated not only good ADME (absorption, distribution, metabolism, and excretion) profiles but also in vivo efficacy by increasing HDL-C levels in a db/db mice model. nii.ac.jp

The interest in PPARδ agonists stems from their potential to address metabolic diseases like atherosclerosis. nii.ac.jp Beyond lipid metabolism, PPARδ activation has been shown to have anti-inflammatory effects in endothelial cells, monocytes, and macrophages, suggesting a role in suppressing the inflammatory processes that contribute to atherosclerosis. nii.ac.jp

Table 1: Investigated this compound Derivatives and their PPARδ Agonist Activity

| Compound | Modification | Key Findings | Reference |

| 2_8 | 2-(1-piperidinyl)-1,3-benzothiazole | Subtype-selective PPARδ agonist, good ADME profile, increased HDL-C in vivo. | nii.ac.jp |

| 3_1 | Piperazine analogue of 2_8 | Investigated for improved potency and selectivity. | nii.ac.jp |

Other Therapeutically Relevant Biological Activities

Anti-inflammatory Potential

The benzothiazole scaffold is a constituent of various compounds exhibiting anti-inflammatory properties. researchgate.netresearchgate.net Derivatives of 1,2-benzothiazine, structurally related to the core of this compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov These compounds were designed as modifications of the non-steroidal anti-inflammatory drug (NSAID) meloxicam. nih.gov

In vitro studies have demonstrated that certain 1,2-benzothiazine derivatives can decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated cells. nih.gov This indicates their ability to inhibit the gene expression of these key inflammatory mediators. nih.gov Furthermore, some derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), a desirable characteristic for anti-inflammatory agents with a potentially improved gastrointestinal safety profile. researchgate.netnih.gov For instance, compounds BS26 and BS27 displayed greater selectivity for COX-2 than meloxicam. nih.gov

Table 2: Anti-inflammatory Activity of Selected Benzothiazole and Piperazine Derivatives

| Compound | Class | Mechanism of Action | Key Findings | Reference |

| BS26 | 1,2-Benzothiazine | COX-2 Inhibition | Greater selectivity for COX-2 than meloxicam. | nih.gov |

| BS27 | 1,2-Benzothiazine | COX-2 Inhibition | Greater selectivity for COX-2 than meloxicam. | nih.gov |

| Compound 6a | Piperazine derivative of benzo[d]oxazole | Not specified | Remarkable anti-inflammatory action in carrageenan-induced paw edema. | thieme-connect.com |

| Compound 6b | Piperazine derivative of benzo[d]oxazole | Not specified | Remarkable anti-inflammatory action in carrageenan-induced paw edema. | thieme-connect.com |

Antitubercular Activity

The benzothiazole nucleus is a key structural feature in a number of compounds with potent antitubercular activity. nih.gov Benzothiazinones (BTZs), which share a similar heterocyclic core, are among the most powerful agents against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (MTB). nih.gov

Research has focused on modifying the side chain at the C-2 position of the BTZ core to improve efficacy and safety. nih.gov The introduction of a piperidine or piperazine moiety has been a strategy in the design of new antitubercular agents. nih.goviu.edu For example, compound 2i , a benzothiazinone with a 4-trifluoromethyl piperidine group, exhibited in vitro anti-TB activity comparable to the potent BTZ drug PBTZ169 against both drug-sensitive and resistant strains. iu.edu

Furthermore, novel N-(amino)piperazinyl benzothiazinone derivatives have been synthesized to reduce in vivo toxicity while maintaining potent activity against MTB H37Rv and MDR-MTB strains. nih.gov Several of these compounds showed activity at very low concentrations (MIC: 4.00 - <1 ng/mL), comparable to PBTZ169. nih.gov These findings highlight the importance of the piperazine-benzothiazole combination in the development of new treatments for tuberculosis. researchgate.net

Table 3: Antitubercular Activity of Selected Benzothiazole Derivatives

| Compound | Class | Target | Key Findings | Reference |

| 2i | Benzothiazinone with piperidine | Not specified | Comparable in vitro activity to PBTZ169 against drug-sensitive and resistant MTB. | iu.edu |

| N-(amino)piperazinyl benzothiazinones | Benzothiazinone with piperazine | Not specified | Potent activity against MTB H37Rv and MDR-MTB strains with reduced toxicity. | nih.gov |

| 7a | Benzothiazolylpyrimidine-5-carboxamide | DprE1 | Better activity than INH; highly selective with good bioavailability. | nih.gov |

| 7g | Benzothiazolylpyrimidine-5-carboxamide | DprE1 | Better activity than INH; highly selective with good bioavailability. | nih.gov |

Antiviral Properties (e.g., HIV, Herpes Simplex Virus, Influenza Virus)

The benzothiazole scaffold has been identified in numerous compounds with a broad spectrum of antiviral activities. nih.govijrps.com These derivatives have shown potential against a range of viruses by targeting various molecular mechanisms. nih.gov

In the context of Human Immunodeficiency Virus (HIV), certain diheteroarylamide-type compounds containing a 5-nitroisobenzothiazole derivative have emerged as potent anti-HIV agents. nih.gov One compound, 2-(p-chlorophenoxymethyl)benzothiazole (27) , was found to be a particularly active inhibitor of the HIV reverse transcriptase (RT) enzyme. nih.gov Additionally, some 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been evaluated for their anti-HIV-1 activity, with one compound demonstrating a significant reduction in viral replication. researchgate.net

Against Herpes Simplex Virus (HSV), pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives have shown the ability to reduce viral plaques. nih.govnih.gov Piperidinyl amidrazones containing a benzothiazole moiety also possessed significant antiviral activity against HSV-1. nih.gov

Furthermore, benzothiazole derivatives have been investigated as inhibitors of the Hepatitis C Virus (HCV) replicon. nih.gov An indole-containing benzothiazole derivative demonstrated substantial suppression of the HCV replicon. nih.gov

Table 4: Antiviral Activity of Selected Benzothiazole Derivatives

| Compound/Derivative Class | Virus Target | Mechanism of Action | Key Findings | Reference |

| 2-(p-chlorophenoxymethyl)benzothiazole (27) | HIV | Reverse Transcriptase Inhibition | IC50 value of 0.34 µmol/l. | nih.gov |

| 5-nitroisobenzothiazole derivatives | HIV | Not specified | Potent anti-HIV agents. | nih.gov |

| 3-(Piperazin-1-yl)-1,2-benzothiazole derivative | HIV-1 | Not specified | 100% reduction of viral replication at 50 µg/mL. | researchgate.net |

| Pyrimido[2,1-b]benzothiazole derivatives | HSV-1 | Not specified | 50-61% reduction in viral plaques. | nih.govnih.gov |

| Indole containing benzothiazole derivative | HCV | Replicon Inhibition | 70% suppression of HCV replicon. | nih.gov |

Antidepressant Effects

The benzothiazole moiety has attracted significant interest in the field of central nervous system (CNS) drug discovery, with several derivatives being investigated for their potential antidepressant-like effects. nih.gov Animal models, such as the tail suspension test (TST) and the modified forced swimming test (MFST), have been instrumental in evaluating this potential. nih.govresearchgate.net

In one study, a series of novel benzothiazole derivatives were synthesized and tested for their antidepressant activity. researchgate.net Compounds 3c, 3d, and 3f–3h were found to significantly reduce the immobility time of mice in the TST. researchgate.net In the MFST, these same compounds decreased immobility and increased swimming frequency, without affecting climbing behavior. nih.govresearchgate.net This behavioral profile is similar to that induced by the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine, suggesting that the antidepressant-like effects of these compounds may be mediated through the serotonergic system. nih.govresearchgate.net

The antidepressant potential of piperazine derivatives has also been documented. nih.gov The combination of the benzothiazole scaffold with a piperazine ring, as in this compound, therefore represents a promising avenue for the development of novel antidepressant agents.

Table 5: Antidepressant-like Effects of Selected Benzothiazole Derivatives

| Compound | Test Model | Key Findings | Proposed Mechanism | Reference |

| 3c | TST, MFST | Reduced immobility, increased swimming. | Serotonergic system involvement. | nih.govresearchgate.net |

| 3d | TST, MFST | Reduced immobility, increased swimming. | Serotonergic system involvement. | nih.govresearchgate.net |

| 3f | TST, MFST | Reduced immobility, increased swimming. | Serotonergic system involvement. | nih.govresearchgate.net |

| 3g | TST, MFST | Reduced immobility, increased swimming. | Serotonergic system involvement. | nih.govresearchgate.net |

| 3h | TST, MFST | Reduced immobility, increased swimming. | Serotonergic system involvement. | nih.govresearchgate.net |

Structure Activity Relationship Sar Elucidation and Pharmacophore Development

Correlating Structural Modifications with Observed Biological Activities

SAR studies are fundamental to understanding how specific structural changes translate into measurable differences in biological activity. For the 2-(piperazin-1-ylmethyl)-1,3-benzothiazole scaffold, this involves a detailed investigation of its key components.

The benzothiazole (B30560) ring is a primary site for modification, where the addition of various substituents can dramatically alter the electronic and steric properties of the molecule, thereby influencing its biological activity. researchgate.net

The nature and position of these substituents are critical. Studies on related benzothiazole derivatives have shown that the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the electronic environment of the entire molecule. For instance, research on benzothiazole-derived donor-acceptor compounds demonstrated that substituting with a strong EWG like a nitro group (-NO2) can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which in turn affects the compound's charge transport and optoelectronic properties. nih.gov In one study, the substitution of a nitro group significantly reduced the energy gap, a property often advantageous for biological interactions. nih.gov

Conversely, the presence of an EDG like a methyl group (-CH3) has a different effect on the molecular orbitals. nih.gov The strategic placement of fluorine atoms, another type of EWG, has also been used to enhance metabolic stability, suggesting that the benzothiazole moiety can be involved in the initial degradation processes of these compounds. nih.gov

Table 1: Effect of Substituents on Frontier Molecular Orbital Energies (eV) of Benzothiazole Derivatives nih.gov

| Compound | Substituent | EHOMO (S0) | ELUMO (S0) | Energy Gap (Egap) (S0) |

| Comp1 | - | -5.59 | -1.95 | 3.64 |

| Comp2 | -CH3 (EDG) | -5.58 | -1.88 | 3.70 |

| Comp3 | -NO2 (EWG) | -6.18 | -3.35 | 2.83 |

| Comp4 | - | -5.52 | -1.92 | 3.60 |

Data derived from a study on benzothiazole-derived donor–acceptor based compounds. S0 refers to the ground state.

The piperazine (B1678402) ring is a common feature in many biologically active compounds, known for its ability to participate in various pharmacological interactions. researchgate.net In the context of the this compound scaffold, modifications to this ring and the linker that connects it to the benzothiazole core are crucial for determining efficacy and selectivity.

For example, in a series of 2-piperazinyl-benzothiazole derivatives developed as peroxisome proliferator-activated receptor δ (PPARδ) agonists, optimization of the piperazine substituents was key to enhancing potency and selectivity. nih.gov The goal was to improve hydrophobic interactions within the target's binding site, leading to the discovery of a novel agonist with high activity (EC50 = 4.1 nM) and significant selectivity over other PPAR subtypes. nih.gov

The length and nature of the linker are also pivotal. The single methylene (B1212753) unit in this compound provides a certain degree of flexibility. Extending or modifying this linker can significantly impact how the molecule fits into a target's binding site. In the development of multifunctional agents for Alzheimer's disease, a flexible propanamide linker was used to hybridize benzothiazole and piperazine pharmacophores. nih.gov This design strategy was predicated on the idea that a flexible linker would allow the hybrid molecule to adjust optimally within both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase (AChE) enzyme. nih.gov Similarly, incorporating a thioacetylpiperazine linker, as opposed to a direct bond, was shown to enhance the anthelmintic activity in related benzimidazole (B57391) compounds. mdpi.com

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units into a single molecule to create a new hybrid with an enhanced or multi-target biological profile. nih.govnih.gov The this compound scaffold is an excellent platform for such hybridization.

By attaching other biologically active motifs to the piperazine ring, researchers have developed novel hybrid compounds with potent anticancer activities. researchgate.net For instance, a series of 1,2,3-triazole-based benzothiazole-piperazine conjugates were designed and synthesized using a "click chemistry" approach. researchgate.net These hybrids were evaluated for their antiproliferative effects against several human cancer cell lines, with many demonstrating moderate to potent activity. researchgate.net

Another study created hybrids of benzothiazole-1,2,3-triazole with hydrazone/thiosemicarbazone moieties, which showed promise as EGFR inhibitors for cancer therapy. nih.gov This approach leverages the known biological activities of each component—the benzothiazole core, the versatile piperazine linker, and the functional triazole ring—to create a synergistic effect, leading to a more potent and potentially multi-targeting therapeutic agent. nih.govnih.gov

Identification of Key Pharmacophoric Features Essential for Target Interactions

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For derivatives of this compound, identifying these key features is crucial for designing more effective and selective compounds.

Based on SAR studies, a general pharmacophore model can be proposed. Key features include:

The Benzothiazole Ring: This planar, aromatic system often engages in crucial π-π stacking or hydrophobic interactions with the target protein. nih.gov The nitrogen and sulfur atoms can also act as hydrogen bond acceptors.

The Piperazine Ring: This moiety is a critical interaction hub. The basic nitrogen atom can act as a hydrogen bond acceptor or form salt bridges with acidic residues in the target's binding pocket. Substitutions on the distal nitrogen of the piperazine ring are vital for modulating selectivity and potency. nih.gov

The Linker: The methylene linker provides the correct spatial orientation between the benzothiazole and piperazine moieties, ensuring they are positioned optimally for binding. nih.gov

Molecular docking studies have provided further insight into these interactions. For example, in the case of a benzothiazole-piperazine hybrid designed for Alzheimer's, the benzothiazole core was found to orient towards the catalytic active site (CAS) of the AChE enzyme, while the piperazine moiety engaged with the peripheral anionic site (PAS). nih.gov This dual-binding capability, facilitated by the flexible linker, highlights the importance of each component of the pharmacophore in achieving the desired biological effect. nih.gov

Computational and in Silico Approaches in the Research of 2 Piperazin 1 Ylmethyl 1,3 Benzothiazole

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between "2-(Piperazin-1-ylmethyl)-1,3-benzothiazole" derivatives and their biological targets.

Analysis of Binding Modes and Active Site Interactions with Protein Targets

Molecular docking studies have been instrumental in elucidating the binding modes of "this compound" analogs with a variety of protein targets implicated in different diseases. These studies reveal key interactions within the active sites of these proteins, providing a rationale for the observed biological activities.

For instance, in the context of Alzheimer's disease, docking studies of benzothiazole-piperazine hybrids have shown interactions with acetylcholinesterase (AChE) and β-amyloid (Aβ1-42). nih.govnih.gov One study revealed that a potent derivative binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, with the benzothiazole (B30560) core oriented towards the CAS and the pyridine (B92270) piperazine (B1678402) moiety engaging with the PAS. nih.gov Hydrogen bond interactions with residues such as His440, Phe288, and Ser286 were also identified, contributing to the stability of the ligand within the active site. nih.gov

In the pursuit of novel anticancer agents, docking studies have explored the interactions of benzothiazole derivatives with targets like topoisomerase II and the minor groove of DNA. mdpi.com These studies have helped in understanding how these compounds exert their cytotoxic effects. Similarly, the binding of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives to carbonic anhydrase IX (CAIX), a protein associated with cancer, has been investigated, with one derivative showing a strong binding affinity. polyu.edu.hk

Furthermore, the potential of benzothiazole derivatives as antimicrobial agents has been explored through docking studies with enzymes like Staphylococcus aureus MurD and 14-lanosterol demethylase (CYP51). nih.govrcsb.org In the case of MurD inhibitors, docking and subsequent binding free energy calculations have been used to investigate the interactions of compounds within the catalytic pocket. nih.gov

The versatility of the benzothiazole-piperazine scaffold is also evident in its targeting of peroxisome proliferator-activated receptor delta (PPARδ). nii.ac.jp Docking-based virtual screening led to the discovery of derivatives as potent and selective PPARδ agonists. nii.ac.jp The docking models suggested the formation of hydrogen bonds with key residues like H323, H449, and Y473. nii.ac.jp

The following table summarizes the key interactions of "this compound" derivatives with various protein targets as revealed by molecular docking studies.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Acetylcholinesterase (AChE) | His440, Phe288, Ser286 | Hydrogen Bond | nih.gov |

| β-amyloid (Aβ1-42) | Met35, Val40, Ile41 | Electrostatic | mdpi.com |

| Carbonic Anhydrase IX (CAIX) | Not specified | Not specified | polyu.edu.hk |

| Peroxisome Proliferator-Activated Receptor δ (PPARδ) | H323, H449, Y473 | Hydrogen Bond | nii.ac.jp |

| Staphylococcus aureus MurD | Not specified | Not specified | nih.gov |

| Topoisomerase II-DNA Complex | Not specified | Not specified | mdpi.com |

Virtual Screening for the Identification of Novel Active Ligands

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach has been successfully employed to identify novel active ligands based on the "this compound" scaffold.

For example, docking-based virtual screening was utilized to discover a new series of PPARδ agonists containing a piperidinylbenzothiazole structure. nii.ac.jp This process involved setting specific criteria for hit compounds, such as the formation of hydrogen bonds with key residues and the occupation of specific hydrophobic pockets within the receptor's binding site. nii.ac.jp This demonstrates the power of virtual screening in rapidly identifying promising lead compounds for further optimization.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. These simulations are crucial for assessing the stability of the ligand-protein complex predicted by molecular docking and for understanding the dynamic nature of their interactions.

MD simulations of benzothiazole-piperazine hybrids complexed with AChE and Aβ1-42 have been performed to examine the structural stability and molecular interactions. nih.gov The root-mean-square deviation (RMSD) of the protein's Cα-atoms is often calculated to assess the stability of the complex over the simulation period. For instance, a 100 ns MD simulation of a potent inhibitor with AChE showed that the complex remained stable, with the RMSD reaching equilibrium after approximately 20 ns. nih.gov Similarly, MD simulations have been used to assess the conformational integrity of piperazine-linked naphthalimide derivatives bound to CAIX, confirming the stability of the ligand structures within the complex. polyu.edu.hk

Binding Free Energy Calculations to Quantify Ligand-Target Affinities

Binding free energy calculations are used to estimate the strength of the interaction between a ligand and its target protein. These calculations provide a more quantitative measure of binding affinity than docking scores alone and can help in ranking potential drug candidates.

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach is a popular method for calculating binding free energies. This method has been applied to benzothiazole-piperazine derivatives targeting AChE and Aβ1-42. nih.gov For one potent compound, the calculated binding free energies (ΔGbind) were -18.64 ± 0.16 kcal/mol against AChE and -16.10 ± 0.18 kcal/mol against Aβ1-42, indicating strong binding to both targets. nih.gov Similarly, for phenylpiperazine derivatives of 1,2-benzothiazine targeting DNA, binding free energies were calculated, with one compound showing a particularly strong binding affinity of -63.2 kJ/mol. mdpi.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling

In silico ADME prediction is a critical step in early-stage drug discovery that helps to assess the drug-like properties of a compound. These predictions can identify potential liabilities related to a compound's absorption, distribution, metabolism, and excretion, allowing for modifications to be made to improve its pharmacokinetic profile.

Studies on various benzothiazole-piperazine derivatives have included in silico ADME predictions. researchgate.netnih.gov These predictions often involve evaluating compliance with rules such as Lipinski's rule of five and Veber's rule, which suggest good oral bioavailability. nih.govmdpi.com For example, a series of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives were found to comply with Lipinski's rule, indicating good drug-likeness properties. nih.gov Furthermore, parameters such as human intestinal absorption and Caco-2 cell permeability are often predicted to assess a compound's potential for oral absorption. mdpi.com

Quantum Chemical Calculations of Electronic Properties (e.g., Density Functional Theory)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and other properties that are important for its biological activity.

While specific DFT studies on "this compound" were not prominently found in the provided search results, the application of such methods to similar heterocyclic compounds is common. For instance, DFT has been used to determine the structural, electronic, and energetic parameters of piperazine derivatives as mTORC1 inhibitors. mdpi.com Such calculations can help in understanding the quantitative structure-activity relationship (QSAR) by correlating electronic descriptors like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) with biological activity. mdpi.com

Concluding Perspectives and Future Research Directions

Rational Design Principles for Next-Generation 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole Derivatives with Enhanced Potency and Selectivity

The development of next-generation this compound derivatives with improved potency and selectivity hinges on a deep understanding of their structure-activity relationships (SAR). Key strategies involve targeted modifications of the benzothiazole (B30560), piperazine (B1678402), and linker moieties.

For instance, in the pursuit of potent and selective peroxisome proliferator-activated receptor δ (PPARδ) agonists, research has shown that modifications to the lead compound to enhance hydrophobic interactions within the binding site can significantly boost agonist efficacy and subtype selectivity. nih.gov One study successfully developed a novel PPARδ agonist with high in vitro activity (hPPARδ, EC50 = 4.1 nM) and substantial selectivity over PPARα and PPARγ. nih.gov This was achieved through the optimization of hydrophobic interactions, leading to a significant upregulation of high-density lipoprotein cholesterol levels in vivo. nih.gov

Similarly, in the design of inhibitors for the signal transducer and activator of transcription 3 (STAT3) signaling pathway, a known cancer therapeutic target, a series of benzothiazole derivatives were designed based on a previously identified hit compound. nih.gov This rational design approach led to the discovery of a compound, B19, which exhibited excellent activity against the IL-6/STAT3 signaling pathway with an IC50 value of 0.067 μM. nih.gov This compound effectively blocked the phosphorylation of STAT3 and suppressed the expression of downstream genes, inducing cancer cell cycle arrest and apoptosis. nih.gov

Furthermore, the importance of a cationic center for certain biological activities has been highlighted. In the development of Hsp90 C-terminal-domain inhibitors, the replacement of the piperazine ring with other substituents lacking a cationic center resulted in inactive compounds, confirming the crucial role of this feature for this particular class of inhibitors. mdpi.com

Exploration of Novel Therapeutic Targets and Uncharted Biological Indications

While significant research has focused on the anticancer and neuroprotective potential of this compound derivatives, the versatility of this scaffold suggests a wealth of unexplored therapeutic targets and biological indications. chemimpex.com

Current research has identified several key targets:

Peroxisome Proliferator-Activated Receptor δ (PPARδ): Agonists of PPARδ are being investigated for the treatment of metabolic syndrome. nih.govresearchgate.net

Signal Transducer and Activator of Transcription 3 (STAT3): Inhibition of the STAT3 pathway is a promising strategy for cancer therapy. nih.gov

Heat Shock Protein 90 (Hsp90): C-terminal domain inhibitors of Hsp90 are being explored as anticancer agents. mdpi.com

Cholinesterases and β-amyloid Aggregation: Multifunctional ligands targeting these have shown potential in the treatment of Alzheimer's disease. nih.gov

Future research could expand to other areas where benzothiazole derivatives have shown promise, such as antimicrobial, anti-inflammatory, and antidepressant applications. nih.govresearchgate.net The ability of these compounds to interact with various biological targets, including enzymes and receptors, makes them attractive candidates for a wide range of diseases. evitachem.com

Integration of Advanced Computational and Experimental Methodologies for Accelerated Rational Drug Design

The integration of advanced computational and experimental methodologies is crucial for accelerating the rational drug design process for this compound derivatives.

Computational Approaches:

Molecular Docking and Virtual Screening: These techniques have been successfully employed to identify initial hit compounds and to understand the binding modes of derivatives with their biological targets. nih.govresearchgate.net For example, docking-based virtual screening was instrumental in the discovery of 2-(1-piperidinyl)-1,3-benzothiazole derivatives as a new series of PPARδ agonists. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies help in understanding the relationship between the chemical structure and biological activity of these compounds. researchgate.net By applying semi-empirical molecular orbital theory and density functional theory, researchers can investigate the minimum energy structures and various physicochemical parameters of the derivatives to build predictive models. researchgate.net

In Silico ADME/T Prediction: Predicting the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed compounds in the early stages of drug discovery can help in selecting candidates with favorable pharmacokinetic profiles. nih.govresearchgate.net

Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against a specific biological target, enabling the identification of promising lead molecules.

Advanced Spectroscopic and Crystallographic Techniques: Techniques like X-ray crystallography are invaluable for determining the precise three-dimensional structure of ligand-protein complexes, providing critical insights for structure-based drug design. nih.gov

Addressing Synthetic Challenges and Optimizing Production of Complex Analogues

The synthesis of complex analogues of this compound can present several challenges that require careful optimization of reaction conditions and purification methods.

A common synthetic route involves the nucleophilic substitution of a leaving group (e.g., chlorine) at the 2-position of the benzothiazole ring with piperazine. nih.gov Subsequent modifications to the piperazine nitrogen allow for the introduction of diverse functionalities. For example, a library of novel benzothiazole-piperazine-1,2,3-triazole hybrids was synthesized using a "click chemistry" approach. nih.govresearchgate.net This involved the reaction of a bromoacetylated benzothiazole-piperazine intermediate with sodium azide (B81097), followed by a copper-catalyzed cycloaddition with various alkynes. researchgate.net

Challenges in synthesis can include:

Purification: Column chromatography is frequently required to purify the final products, which can be time-consuming and resource-intensive. mdpi.comnih.govnih.gov

Regioselectivity: In reactions involving multiple reactive sites, achieving the desired regioselectivity can be a challenge.

Optimization strategies include the careful selection of catalysts, solvents, and reaction temperatures to improve yields and minimize side products. The development of more efficient and scalable synthetic routes is an ongoing area of research.

Q & A

Q. What are the optimized synthetic routes for 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling benzothiazole derivatives with piperazine-containing precursors. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions, often using polar aprotic solvents (e.g., DMF, DMSO) and catalysts like triethylamine or K₂CO₃ to enhance reactivity . Optimization requires monitoring reaction time, temperature, and stoichiometry. For instance, highlights yield improvements (51–53%) by adjusting substituents on aryl groups and employing copper-catalyzed click chemistry for triazole formation. Purification via column chromatography or recrystallization ensures purity, validated by melting point and elemental analysis .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound derivatives?

Methodological Answer:

- 1H/13C NMR : Identifies proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) and benzothiazole aromatic signals (δ 7.0–8.5 ppm). Coupling constants confirm stereochemistry .

- FT-IR : Validates functional groups (e.g., C=N stretch in benzothiazole at ~1600 cm⁻¹) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₃N₃S: 219.31 Da) .

- Elemental Analysis : Matches experimental vs. theoretical C/H/N/S percentages to assess purity .

Q. How can researchers evaluate the biological activity of this compound derivatives in vitro?

Methodological Answer:

- Enzyme Inhibition Assays : Measure effects on enzymes like AST/ALT (e.g., used human serum from myocardial infarction patients to show compound A2 inhibited ALT by 40%).

- Fluorescence Quenching : Assess interactions with biomolecules (e.g., pyrazoline-benzothiazole hybrids in showed 82% quenching efficiency for picric acid detection).

- Docking Studies : Predict binding modes using software like AutoDock (e.g., visualized interactions between triazole-acetamide derivatives and α-glucosidase) .

Advanced Research Questions

Q. How can structural modifications to the piperazine or benzothiazole moieties enhance target selectivity or potency?

Methodological Answer:

- Piperazine Substitutions : Introducing electron-withdrawing groups (e.g., -F, -Br) on aryl-thiazole fragments improves metabolic stability (see for analogs with 4-fluorophenyl groups).

- Benzothiazole Hybridization : Merging with triazole or pyrazole rings (e.g., ) enhances π-π stacking with enzyme active sites.

- Chain Length Optimization : Adjusting alkyl spacers between piperazine and benzothiazole (e.g., butyl vs. pentyl in ) modulates lipophilicity and bioavailability .

Q. How should researchers resolve contradictions in biological data, such as conflicting enzyme activation/inhibition results?

Methodological Answer:

- Dose-Response Curves : Re-evaluate activity across concentrations (e.g., found A3 activated AST at 10 µM but inhibited it at 50 µM).

- Structural Reanalysis : Use X-ray crystallography to confirm binding modes (if unavailable, compare with docked poses from ).

- Cellular Context : Test compounds in different cell lines or disease models (e.g., myocardial vs. hepatic injury in ) .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, piperazine’s basicity may reduce CNS penetration.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., linked thiazole ring electronegativity to antibacterial potency) .

Q. What safety protocols are critical when handling this compound derivatives in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact (per ’s H313/H333 warnings).

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.